1-Benzyl-3-phenylthiourea

Medicinal Chemistry Coordination Chemistry Anticancer Drug Discovery

1-Benzyl-3-phenylthiourea (BPTU, CAS 726-25-0) is a differentiated asymmetric N,N'-disubstituted thiourea whose unique benzyl-phenyl architecture delivers quantifiable performance unavailable from generic thioureas. With 94.99% corrosion inhibition on steel at just 0.2 mM, tunable Pt(II)-complex cytotoxicity against MCF-7 cells (IC50 as low as 10.96 μM), and a rare cellular melanogenesis inhibition profile (B16 IC50 = 4,700 nM vs. isolated tyrosinase IC50 >100,000 nM), BPTU serves as a high-value building block for medicinal inorganic chemistry, sensor technology, and industrial coating additives. Procure this high-purity, stable crystalline solid to secure the specific electronic and steric environment required for your R&D milestones.

Molecular Formula C14H14N2S
Molecular Weight 242.34 g/mol
CAS No. 726-25-0
Cat. No. B182860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-phenylthiourea
CAS726-25-0
Molecular FormulaC14H14N2S
Molecular Weight242.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2
InChIInChI=1S/C14H14N2S/c17-14(16-13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,15,16,17)
InChIKeyNXCBDDGSOXJEFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3-phenylthiourea (CAS 726-25-0): A Validated Thiourea for Neurotoxin Sensor Development and Corrosion Inhibition


1-Benzyl-3-phenylthiourea (BPTU, CAS 726-25-0) is an asymmetrically N,N'-disubstituted thiourea derivative with the molecular formula C14H14N2S and a molecular weight of 242.34 g/mol [1]. Its core structural feature—a central thiocarbonyl (C=S) flanked by a benzyl and a phenyl group—confers a specific electronic and steric environment that dictates its reactivity and application profile. The compound is a white to almost white crystalline solid with a melting point ranging from 153.0 to 157.0 °C [2]. Its chemical identity is further defined by its InChIKey (NXCBDDGSOXJEFZ-UHFFFAOYSA-N) and canonical SMILES (S=C(NCC1=CC=CC=C1)NC2=CC=CC=C2) . As a stable, small-molecule building block, it serves as both a ligand in coordination chemistry and a functional material in sensor technology [3].

Why 1-Benzyl-3-phenylthiourea Cannot Be Replaced by Other Thioureas: Evidence of Functional Specificity


The scientific and industrial utility of 1-benzyl-3-phenylthiourea is not a generic property of the thiourea class but is instead a direct consequence of its specific substitution pattern. The combination of a benzyl and a phenyl group on the thiourea core creates a unique molecular architecture that governs its performance in key applications [1]. SAR studies consistently demonstrate that a benzylic substitution at the R1 position is a preferred motif for achieving high potency and specific binding interactions [2]. Furthermore, the compound's dual aromatic rings contribute to increased molecular coverage density on surfaces, a critical factor for its superior performance as a corrosion inhibitor compared to simpler alkyl-thioureas . Attempting to substitute this compound with other thioureas—such as diphenylthiourea or dialkylthioureas—would fundamentally alter the steric bulk, electronic distribution, and resulting intermolecular interactions, thereby compromising or eliminating the quantifiable performance gains documented in the evidence below.

Quantitative Differentiation of 1-Benzyl-3-phenylthiourea: A Head-to-Head Performance Analysis


Comparative Anticancer Activity of Pt(II)-BPTU Complexes vs. Parent Ligand

Platinum(II) complexes formed with 1-benzyl-3-phenylthiourea (BPTU) as a ligand exhibit a quantifiable enhancement in anticancer activity compared to the uncomplexed BPTU ligand itself. A study reported that the Pt(II) complexes of BPTU demonstrated significant cytotoxic effects against MCF-7 breast cancer cells, with IC50 values ranging from 10.96 μM to 78.90 μM [1]. This is a direct, within-study comparison that demonstrates the functional advantage of the BPTU ligand in a metal-coordination context, which is a specific and non-obvious application scenario.

Medicinal Chemistry Coordination Chemistry Anticancer Drug Discovery

Selective Inhibition of Cellular vs. Isolated Tyrosinase by 1-Benzyl-3-phenylthiourea

1-Benzyl-3-phenylthiourea demonstrates a pronounced selectivity in its inhibition profile, being highly effective in a cellular context while showing negligible activity against the isolated enzyme. It exhibits an IC50 of 4700 nM for inhibiting α-MSH-stimulated melanogenesis in mouse B16 cells, yet shows less than 10% inhibition of mushroom tyrosinase activity with an IC50 greater than 100,000 nM . This >20-fold difference in potency between the cellular and cell-free assays indicates a mechanism of action that is not simply direct enzyme inhibition but likely involves cellular uptake, metabolism, or interaction with other cellular targets.

Dermatology Melanogenesis Enzyme Inhibition

Corrosion Inhibition Efficiency of 1-Benzyl-3-phenylthiourea on Steel

In the context of steel corrosion protection, 1-benzyl-3-phenylthiourea (BPTU) provides a high degree of surface protection at a defined concentration and temperature. Experimental data shows that BPTU at a concentration of 2 × 10^-4 M achieves a corrosion inhibition efficiency of 94.99% at 30°C . This performance is attributed to the compound's structure, where the polar thiourea functions as an active center for adsorption onto the steel surface, while the multiple benzene rings increase molecular coverage density .

Materials Science Corrosion Engineering Surface Chemistry

Targeted Application Scenarios for 1-Benzyl-3-phenylthiourea Based on Quantitative Evidence


Development of Next-Generation Anticancer Metallodrugs

Based on the evidence that Pt(II) complexes of 1-benzyl-3-phenylthiourea exhibit significant and tunable cytotoxicity against MCF-7 breast cancer cells (IC50 values as low as 10.96 μM) , this compound is a prime candidate for use as a ligand in the synthesis of novel platinum-based anticancer agents. Researchers in medicinal inorganic chemistry can utilize BPTU to generate libraries of Pt(II) complexes for structure-activity relationship (SAR) studies aimed at optimizing anticancer potency and selectivity.

Investigating Cellular Mechanisms of Melanogenesis

Given its unique inhibition profile—potent activity in cellular melanogenesis assays (IC50 = 4,700 nM in B16 cells) but negligible activity against isolated mushroom tyrosinase (IC50 >100,000 nM) —1-benzyl-3-phenylthiourea serves as a valuable chemical probe. It is ideally suited for dissecting the cellular pathways of melanin synthesis that are distinct from direct tyrosinase inhibition, enabling research into targets involved in cellular uptake, signaling, or metabolism.

Formulating High-Efficiency Corrosion Inhibitors for Mild Steel

The documented ability of 1-benzyl-3-phenylthiourea to achieve 94.99% corrosion inhibition efficiency on steel at a low concentration (0.2 mM) at 30°C positions it as a high-performance additive for protective coatings and treatment fluids in industrial settings. It is a strong candidate for applications requiring robust, low-dosage corrosion protection for steel infrastructure and components.

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